2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
Overview
Description
“2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The most direct method for the preparation of “2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .
Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .
Chemical Reactions Analysis
The synthesis of “2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” led to a difficult-to-separate mixture of compounds apparently due to the reaction with the unprotected NH indoline group .
Scientific Research Applications
Synthesis of New Compounds with Pharmacological Properties
- Scientific Field : Organic Chemistry, Pharmacology
- Application Summary : The compound “2,3-Dihydroindole” is used as an intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may have useful pharmacological properties .
- Methods of Application : The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
- Results or Outcomes : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .
Synthesis of New Analogs of the Endogenous Hormone Melatonin
- Scientific Field : Organic Chemistry, Neurobiology
- Application Summary : The compound “2,3-Dihydroindole” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
- Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Synthesis of New Compounds with Biological Activity
- Scientific Field : Organic Chemistry, Pharmacology
- Application Summary : The compound “2,3-Dihydroindole” is used as an intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
- Methods of Application : The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
- Results or Outcomes : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .
Synthesis of New Analogs of the Endogenous Hormone Melatonin
- Scientific Field : Organic Chemistry, Neurobiology
- Application Summary : The compound “2,3-Dihydroindole” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
- Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Synthesis of New Compounds with Neuroprotective and Antioxidant Properties
- Scientific Field : Organic Chemistry, Neurobiology
- Application Summary : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- Methods of Application : A synthetic strategy is proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles. Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
- Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Synthesis of New Melatonin Receptor Ligands
- Scientific Field : Organic Chemistry, Neurobiology
- Application Summary : A synthesis and pharmacological evaluation of new melatonin receptor ligands obtained by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroisoquinolin-2-yl)methyl groups is reported .
- Methods of Application : The isoindoline analogue displays high MT2 binding affinity (Ki = 2 nM) and high .
- Results or Outcomes : The resulting compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins .
Future Directions
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-6,9H,7-8,10,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODCACWEWZRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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